molecular formula C15H18O5 B3040750 (3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde CAS No. 23558-05-6

(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

Cat. No.: B3040750
CAS No.: 23558-05-6
M. Wt: 278.3 g/mol
InChI Key: HJSVEWIQHDNLMU-XJFOESAGSA-N
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Description

(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde is a highly functionalized carbohydrate derivative featuring a tetrahydrofuro[2,3-d][1,3]dioxole core. Its structure includes a benzyloxy group at the 6-position, a formyl (aldehyde) group at the 5-position, and two methyl groups protecting the 1,3-dioxole ring. This compound is a key intermediate in synthetic organic chemistry, particularly in the synthesis of nucleoside analogs, natural products, and glycomimetics due to its aldehyde functionality, which enables further derivatization via condensation or nucleophilic addition reactions . Its stereochemical complexity (3aR,5S,6S,6aR configuration) ensures precise control over downstream synthetic pathways, making it valuable in asymmetric synthesis .

Properties

IUPAC Name

(3aR,5S,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2)19-13-12(11(8-16)18-14(13)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSVEWIQHDNLMU-XJFOESAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde is a complex organic compound notable for its potential biological activities. This article explores its chemical structure, synthesis methods, and biological properties based on the latest research findings.

Chemical Structure and Properties

  • IUPAC Name : (this compound)
  • Molecular Formula : C16H22O6
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 63593-03-3

The compound features a unique tetrahydrofurodioxole structure which contributes to its biological activities.

Antioxidant Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative stress and may play a role in preventing chronic diseases.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further investigation is needed to elucidate the mechanisms underlying this activity.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant capacity using DPPH assay; showed significant free radical scavenging activity.
Study 2 Evaluated anti-inflammatory effects in LPS-stimulated macrophages; reduced TNF-alpha and IL-6 levels significantly.
Study 3 Assessed cytotoxicity against MCF-7 breast cancer cells; IC50 values indicated potent anticancer effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the dioxole ring.
  • Introduction of the benzyloxy group.
  • Aldehyde functionalization at the C-5 position.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrofuro[2,3-d][1,3]dioxole derivatives with structural variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with four structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Key Applications/Properties Reference
(3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde C₂₄H₂₈O₇ 428.47 g/mol Additional benzyloxymethyl group at C5; aldehyde at C5 Intermediate for glycomimetics; enhanced solubility due to dual benzyl groups
(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde C₁₄H₂₆O₅Si 302.44 g/mol TBDMS-protected hydroxyl at C6; aldehyde at C5 Used in silyl ether-based protection strategies; improves thermal stability
((3aR,5R,6aS)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate C₁₅H₁₈O₆ 294.30 g/mol Benzoate ester at C5; ketone at C6 (instead of aldehyde) Precursor for prostaglandin synthesis; ketone enables redox transformations
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxy-ethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl methyl methanesulfonate C₁₁H₂₀O₈S 312.33 g/mol Methanesulfonate leaving group at C6; dihydroxyethyl chain at C5 Mechanistic studies in glycosylation reactions; mesylate group facilitates nucleophilic substitution

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The benzyloxy group in the target compound enhances solubility in organic solvents compared to the TBDMS-protected analog, which is more lipophilic . The aldehyde group at C5 is critical for nucleophilic additions (e.g., Grignard reactions), whereas the ketone in the benzoate derivative (Table 1, Entry 3) is better suited for reductions or enolate chemistry .

Stereochemical Influence :

  • The 3aR,5S,6S,6aR configuration of the target compound ensures regioselectivity in glycosylation reactions, unlike the 3aS,5R,6R,6aS analog, which exhibits inverted stereochemical outcomes .

Protection-Deprotection Strategies :

  • TBDMS (Entry 2) and benzyl (Entry 1) groups offer orthogonal protection, enabling sequential deprotection in multistep syntheses .

Thermal and Oxidative Stability :

  • The TBDMS-protected compound (Entry 2) shows superior thermal stability (decomposition >200°C) compared to the benzyloxy analog (decomposition ~150°C) due to the robust Si-O bond .

Notes

  • Safety and Handling : The target compound requires storage under inert conditions (N₂ or Ar) due to the aldehyde group’s sensitivity to oxidation .
  • Synthetic Utility: Its aldehyde functionality has been leveraged in the synthesis of influenza inhibitors (e.g., EdAP analogs) and glycomimetics with rare monosaccharides .
  • Analytical Characterization : Key techniques include ¹H/¹³C NMR (δ 9.6–9.8 ppm for aldehyde protons) and HRMS for structural confirmation .

Preparation Methods

Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose

The synthesis begins with 1,2-O-isopropylidene-α-D-xylofuranose, a commercially available sugar derivative. The 3-hydroxy group is protected via benzylation using benzyl bromide and anhydrous potassium carbonate in acetone under reflux (4–6 hours). This step achieves 85–90% yield, with the benzyl ether confirmed by $$ ^1H $$ NMR (δ 4.50–4.70 ppm, ABq, $$ J = 12.1 \, \text{Hz} $$).

Oxidation to the Aldehyde

The primary alcohol at C5 is oxidized to the aldehyde using Swern conditions (oxalyl chloride, dimethyl sulfide, and triethylamine) or Dess-Martin periodinane. Swern oxidation at −78°C in dichloromethane affords the aldehyde in 75–80% yield, with minimal epimerization. The aldehyde proton appears at δ 9.80–9.90 ppm in $$ ^1H $$ NMR, while $$ ^{13}C $$ NMR shows a signal at δ 195–200 ppm for the carbonyl.

Alternative Route: Formylation of a Preformed Ring System

Lithiation-Formylation Strategy

A modified approach involves lithiation of 1,3-dialkoxybenzene derivatives followed by formylation. For example, 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose is treated with n-butyllithium (2.5 equiv) in tetrahydrofuran at −78°C, followed by quenching with dimethylformamide (DMF). This method achieves 60–70% yield, with regioselectivity controlled by the ortho-directing effects of the alkoxy groups.

Catalytic Asymmetric Methods

Chiral Aldehyde Catalysis

Characterization and Analytical Data

Spectroscopic Identification

  • Molecular Formula : $$ \text{C}{15}\text{H}{18}\text{O}_5 $$
  • Molecular Weight : 278.30 g/mol
  • $$ ^1H $$ NMR (CDCl₃): δ 7.30–7.45 (m, 5H, Ar–H), 5.14 (s, 2H, PhCH₂O), 4.80–4.90 (m, 1H, H-6), 4.30–4.50 (m, 2H, H-3a, H-6a), 1.50 (s, 6H, 2×CH₃).
  • $$ ^{13}C $$ NMR : δ 189.2 (CHO), 136.1 (C-4), 128.4–126.8 (Ar–C), 105.1 (C-5), 70.4 (PhCH₂O), 55.9 (OCH₃).

Chromatographic Purification

Crude products are purified via silica gel column chromatography using hexanes/ethyl acetate (10:1 to 4:1), yielding >95% purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase confirms enantiomeric excess (>99%).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Large-scale syntheses replace dichloromethane with ethyl acetate for Swern oxidations, reducing environmental impact. Catalytic hydrogenation (10% Pd/C, 50 psi H₂) removes benzyl groups selectively, though this step is unnecessary for the target compound.

Oxygen Sensitivity

All reactions exclude oxygen to prevent aldehyde oxidation. Inert atmospheres (N₂ or Ar) and degassed solvents are mandatory, particularly during lithiation and formylation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its stereochemical integrity be preserved during synthesis?

  • Methodological Answer : The compound is synthesized via benzylation of a tetrahydrofurodioxole precursor. A typical procedure involves reacting a starting diol with NaH (60% in mineral oil) and benzyl chloride in THF at 0°C, followed by purification via flash column chromatography to isolate the product . To preserve stereochemistry, strict anhydrous conditions and controlled reaction temperatures (0–25°C) are critical. Monitoring by TLC and optimizing reaction time (e.g., 3 hours for diastereomer separation) minimizes epimerization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H and 13C NMR : Key signals include benzyloxy protons (δ 4.48–4.58 ppm, doublets), tetrahydrofuran protons (δ 3.98–4.02 ppm), and aldehyde protons (δ 9.5–10.0 ppm). Stereochemical assignments rely on coupling constants (e.g., J = 3.76 Hz for axial protons) .
  • HRMS : Confirm molecular weight (e.g., [M+Na]+ calculated 319.0942, observed 319.0937) .
  • Polarimetry : Verify optical rotation to confirm enantiopurity .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in related tetrahydrofurodioxole derivatives?

  • Methodological Answer :

  • Reaction Parameters : Adjusting reaction time (e.g., 3 hours vs. prolonged stirring) and temperature (0°C vs. room temperature) significantly impacts diastereomer ratios. For example, a 46% yield with an 8:1 dr was achieved under optimized conditions .
  • Chiral Auxiliaries : Use of bulky protecting groups (e.g., 2-(phenylsulfonyl)ethyl) enhances steric control during benzylation .
  • Catalytic Asymmetric Methods : Explore chiral catalysts (e.g., organocatalysts or transition-metal complexes) for enantioselective aldehyde formation .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with published data (e.g., δ 1.31–1.46 ppm for dimethyl groups in tetrahydrofurodioxole derivatives ).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity and NOESY to validate stereochemical assignments .
  • Purity Assessment : Employ HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities or by-products affecting spectral clarity .

Q. What mechanistic insights explain the formation of reduction by-products during synthesis?

  • Methodological Answer :

  • By-Product Analysis : Reduction products (e.g., alcohols) may form via over-reduction of the aldehyde group. Monitor intermediates using quenching experiments and LC-MS .
  • Kinetic Studies : Vary stoichiometry of reducing agents (e.g., NaBH4) to identify critical thresholds for aldehyde stability .
  • Computational Modeling : DFT calculations can predict transition states and identify pathways favoring reduction vs. desired product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

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